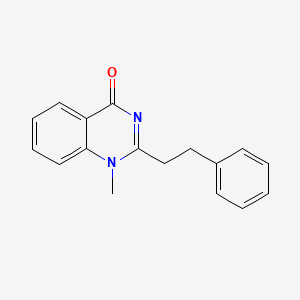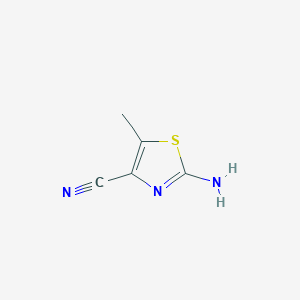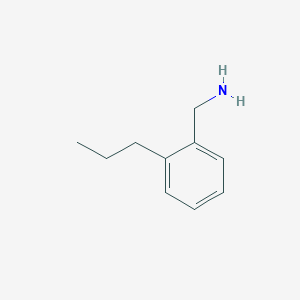
(2-Propylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Propylphenyl)methanamine is an organic compound with the molecular formula C10H15N It is a derivative of phenylmethanamine, where a propyl group is attached to the second carbon of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Propylphenyl)methanamine can be synthesized through several methods. One common approach involves the alkylation of phenylmethanamine with a propyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Phenylmethanamine and propyl halide (e.g., propyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution.
Procedure: The phenylmethanamine is dissolved in a suitable solvent (e.g., ethanol), and the propyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Propylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary or tertiary amines, depending on the reducing agent used (e.g., lithium aluminum hydride).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Propylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-Propylphenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The propyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Phenylmethanamine: Lacks the propyl group, resulting in different chemical and biological properties.
(2-Methylphenyl)methanamine: Contains a methyl group instead of a propyl group, leading to variations in reactivity and applications.
(2-Ethylphenyl)methanamine:
Uniqueness: (2-Propylphenyl)methanamine is unique due to the presence of the propyl group, which can enhance its lipophilicity and influence its interactions with biological targets. This structural feature can make it more suitable for specific applications compared to its analogs.
Eigenschaften
CAS-Nummer |
104293-83-6 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
(2-propylphenyl)methanamine |
InChI |
InChI=1S/C10H15N/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8,11H2,1H3 |
InChI-Schlüssel |
PMVKAPTVFIPZNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=CC=C1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
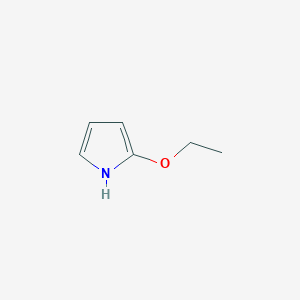
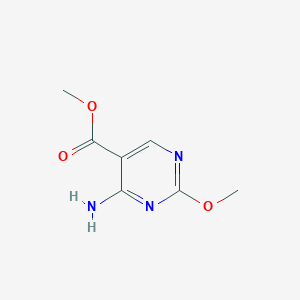
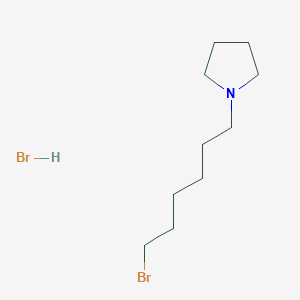


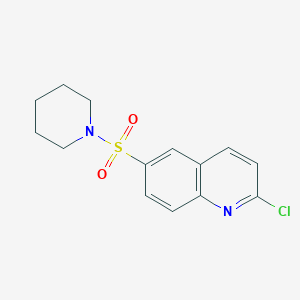
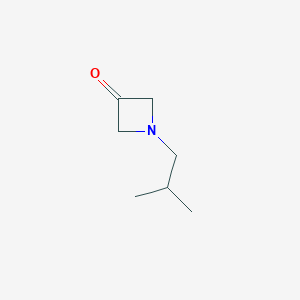
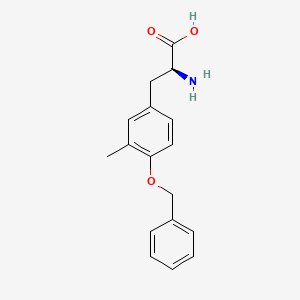
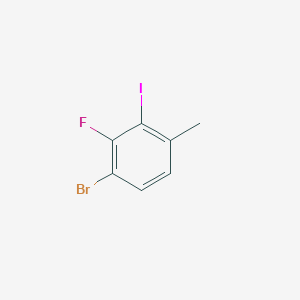
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
